molecular formula C7H6BClF3K B13455109 Potassium (4-(chloromethyl)phenyl)trifluoroborate

Potassium (4-(chloromethyl)phenyl)trifluoroborate

Cat. No.: B13455109
M. Wt: 232.48 g/mol
InChI Key: LURZCWQPVZDEMC-UHFFFAOYSA-N
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Description

Potassium (4-(chloromethyl)phenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in organic synthesis. These compounds are particularly valued for their role in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (4-(chloromethyl)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of a boronic acid to its corresponding trifluoroborate salt using potassium bifluoride as a reagent .

Industrial Production Methods: In an industrial setting, the production of potassium trifluoroborates typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated systems to handle the reagents and monitor the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-(chloromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of potassium (4-(chloromethyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate

Comparison: Potassium (4-(chloromethyl)phenyl)trifluoroborate is unique due to the presence of a chloromethyl group, which can participate in additional chemical reactions, providing further functionalization opportunities. This distinguishes it from other trifluoroborates that may lack such reactive groups .

Properties

Molecular Formula

C7H6BClF3K

Molecular Weight

232.48 g/mol

IUPAC Name

potassium;[4-(chloromethyl)phenyl]-trifluoroboranuide

InChI

InChI=1S/C7H6BClF3.K/c9-5-6-1-3-7(4-2-6)8(10,11)12;/h1-4H,5H2;/q-1;+1

InChI Key

LURZCWQPVZDEMC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CCl)(F)(F)F.[K+]

Origin of Product

United States

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